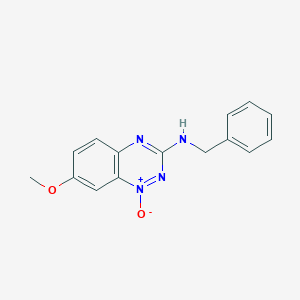
N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C15H14N4O2. It is a member of the benzotriazine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce benzotriazine amines .
Scientific Research Applications
N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Indole Derivatives: These compounds are significant in natural products and drugs, showing various biologically vital properties.
Uniqueness
N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine stands out due to its unique benzotriazine structure, which imparts specific chemical and biological properties.
Biological Activity
N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
- IUPAC Name : N-benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine
The presence of the benzotriazine moiety is significant as it is often associated with various pharmacological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to benzotriazines. For instance:
- In vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay is commonly used to evaluate cell viability and proliferation inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DHFP | HT29 | 15.0 |
| DHFP | DU145 | 20.0 |
These values indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.
Molecular docking studies suggest that N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine may inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced signaling pathways responsible for tumor growth.
Other Biological Activities
Beyond anticancer effects, related compounds have demonstrated:
- Antimicrobial Activity : Some benzotriazine derivatives have shown efficacy against bacterial strains.
| Test Organism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
This suggests potential applications in treating infections.
Case Studies
A notable study published in PMC explored the synthesis and biological evaluation of similar benzotriazine derivatives. The findings indicated that modifications at the benzyl position significantly influenced biological activity, highlighting the importance of structural diversity in drug design .
Properties
CAS No. |
921933-34-8 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-benzyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C15H14N4O2/c1-21-12-7-8-13-14(9-12)19(20)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,18) |
InChI Key |
VKBWULQKXWFTRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















